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Compound of Interest

Compound Name: LY86057

Cat. No.: B1675719 Get Quote

Disclaimer: Publicly available scientific literature does not contain information regarding a

compound designated "LY86057" in the context of electrophysiology. However, a clinical trial

for an extended-release formulation of memantine hydrochloride was registered under the

identifier "LYN-057". This document therefore provides detailed application notes and protocols

for memantine, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, under

the assumption that "LY86057" is an internal or alternative identifier for this compound.

Introduction
Memantine is a non-competitive antagonist of the NMDA receptor, a crucial ionotropic

glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its unique

pharmacological profile, characterized by moderate affinity, strong voltage-dependency, and

fast kinetics, allows it to preferentially block excessive, pathological NMDA receptor activation

while sparing normal synaptic transmission.[3][4] This makes it a valuable tool for studying the

role of NMDA receptors in both physiological and pathophysiological conditions. Memantine is

clinically used for the treatment of moderate to severe Alzheimer's disease.[1][2]

These application notes provide detailed protocols for investigating the electrophysiological

effects of memantine using patch-clamp techniques on cultured neurons.
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Table 1: Inhibitory Potency (IC50) of Memantine on
NMDA Receptor-Mediated Currents

Cell Type
Agonist
Concentration

Holding
Potential

IC50 (µM) Reference

Cultured

Superior

Collicular and

Hippocampal

Neurons

100 µM NMDA Not Specified 2.92 ± 0.05 [5]

Cultured

Hippocampal

Neurons

40 µM NMDA Not Specified 12.9 ± 1.5 [5]

Freshly

Dissociated Rat

Hippocampal

Neurons

Not Specified Not Specified 1.04 ± 0.26 [6]

Freshly

Dissociated Rat

Striatal Neurons

Not Specified Not Specified

3-4 fold less

potent than in

hippocampal

neurons

[6]

Striatal Spiny

Neurons (in vitro

ischemia)

Endogenous

Glutamate
Not Specified 5 [7]

Striatal Spiny

Neurons (in vitro

ischemia, Mg2+-

free)

Endogenous

Glutamate
Not Specified 3.2 [7]

Table 2: Comparative Electrophysiological Parameters
of NMDA Receptor Antagonists in Hippocampal Neurons
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Compound IC50 (µM)
Blocking
Kinetics

Use-
Dependenc
y

Voltage-
Dependenc
y

Reference

Memantine 1.04 ± 0.26 Intermediate Weak Strong [5][6]

Ketamine 0.43 ± 0.10 Intermediate Weak Strong [5][6]

(+)-MK-801 0.12 ± 0.01 Slow Marked Weaker [6]

Amantadine 18.6 ± 0.9 Fast Not Specified Not Specified [6]

Table 3: Influence of Mg2+ on Memantine IC50 for
different NMDA Receptor Subtypes

NMDA
Receptor
Subtype

Memantine
IC50 in 0 mM
Mg2+ (µM)

Memantine
IC50 in 1 mM
Mg2+ (µM)

Fold Shift Reference

NR1/2A ~1 ~17 16.8 [8][9]

NR1/2B ~1 ~18 18.2 [8][9]

NR1/2C ~1 ~3 3.1 [8][9]

NR1/2D ~1 ~3 3.3 [8][9]

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of
NMDA-Evoked Currents in Cultured Hippocampal
Neurons
This protocol is designed to measure the inhibitory effect of memantine on NMDA receptor-

mediated currents.

1. Cell Culture:

Culture primary hippocampal neurons from embryonic day 18 (E18) rat pups on poly-L-lysine

coated glass coverslips.
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Maintain cultures in a humidified incubator at 37°C and 5% CO2.

Use neurons for recording between 13 and 21 days in vitro.[10]

2. Solutions:

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 10 HEPES, 10 Glucose. pH

adjusted to 7.4 with NaOH. For Mg2+-free conditions, omit MgCl2. To block voltage-gated

sodium and potassium channels, add 0.001 tetrodotoxin (TTX) and 10 tetraethylammonium

(TEA), respectively.

Internal Solution (in mM): 125 CsCl, 10 BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

[8]

Agonist Solution: Prepare a stock solution of 100 mM NMDA in water. Dilute to a final

concentration of 10-100 µM in the external solution. Also include a co-agonist, 10 µM glycine.

Memantine Solution: Prepare a stock solution of 10 mM memantine in water. Serially dilute in

the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 30, 100

µM).

3. Electrophysiological Recording:

Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted

microscope.

Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal

solution.

Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like

neuron.

Clamp the membrane potential at a holding potential of -60 mV or -70 mV.

Apply the agonist solution (NMDA + glycine) for a short duration (e.g., 2-5 seconds) to evoke

an inward current.
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After obtaining a stable baseline of NMDA-evoked currents, co-apply memantine with the

agonist solution.

Record the peak amplitude of the inward current in the absence and presence of different

concentrations of memantine.

4. Data Analysis:

Measure the peak amplitude of the NMDA-evoked current before and after memantine

application.

Calculate the percentage of inhibition for each memantine concentration.

Plot the concentration-response curve and fit it with a Hill equation to determine the IC50

value.

Protocol 2: Assessing Voltage-Dependency of
Memantine Block
This protocol determines how the inhibitory effect of memantine changes with the membrane

potential.

1. Recording Setup:

Use the same cell culture, solutions, and recording setup as in Protocol 1.

2. Voltage Protocol:

Establish a whole-cell recording.

Apply a series of voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments) in the

presence of the NMDA agonist to generate a current-voltage (I-V) relationship.

After obtaining a control I-V curve, perfuse the cell with a solution containing both the NMDA

agonist and a fixed concentration of memantine (e.g., 10 µM).

Repeat the voltage-step protocol to obtain an I-V curve in the presence of memantine.
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3. Data Analysis:

For each voltage step, calculate the percentage of current inhibition by memantine.

Plot the percentage of inhibition as a function of the membrane potential. A stronger block at

more negative potentials indicates voltage-dependency.
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Caption: Signaling pathway of Memantine's action on the NMDA receptor.
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Caption: Experimental workflow for patch-clamp analysis of Memantine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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